1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone involves multi-step chemical reactions. For example, Abdelhamid et al. (2016) described the synthesis of related heterocyclic compounds from starting materials through a series of chemical transformations. These processes involve elemental analysis, spectral data, and alternative synthesis routes to elucidate the structures of the synthesized compounds (Abdelhamid, Fahmi, & Baaiu, 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone is characterized by complex hydrogen-bonding patterns. Balderson et al. (2007) examined the hydrogen-bonding patterns in enaminones, revealing bifurcated intra- and intermolecular hydrogen bonding. This study highlights the significance of such bonding in determining the molecular structure and stability of these compounds (Balderson, Fernandes, Michael, & Perry, 2007).
Chemical Reactions and Properties
Chemical reactions involving 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone and its derivatives can be complex, given the presence of multiple reactive functional groups. Louroubi et al. (2019) investigated the synthesis of a new pyrrole derivative, showcasing the diversity of reactions such as coupling reactions catalyzed by natural hydroxyapatite. These reactions not only reveal the compound's reactivity but also its potential as a corrosion inhibitor, highlighting its chemical properties (Louroubi et al., 2019).
Physical Properties Analysis
The physical properties of 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone derivatives are crucial for understanding their behavior in different environments. These properties can be influenced by the compound's molecular structure, as well as the nature of its functional groups.
Chemical Properties Analysis
The chemical properties of 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone and related compounds depend on their functional groups and molecular structure. Studies such as those by Mary et al. (2015) provide insights into the optimized molecular structure, vibrational frequencies, and theoretical analyses, offering a deep understanding of the compound's chemical behavior and interactions (Mary et al., 2015).
Scientific Research Applications
Application 1: Organic-Inorganic Hybrid Materials
- Summary of the Application : This compound is used in the synthesis of new organic-inorganic hybrid materials. These materials coexist in both organic and inorganic species, exhibiting many structural phase transitions and fascinating optics properties .
- Methods of Application : The compound was obtained by slow evaporation. The structure was investigated by single-crystal X-ray diffraction .
- Results or Outcomes : The structural integrity is upheld through an intricate three-dimensional hydrogen network, serving as a stabilizing force for the crystal lattice . The material characteristic was probed using a deferential scanning calorimetry .
Application 2: Synthesis of 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea
- Summary of the Application : This compound is used in the synthesis of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea, which has various applications in pharmaceutical and material sciences .
- Methods of Application : The compound was synthesized by the reaction of DCC (N,N′-dicyclohexylcarbodiimide) with 4-bromobenzoic acid .
- Results or Outcomes : Density functional theory (DFT) calculations have been performed to examine the electronic structure of the synthesized compounds .
Safety And Hazards
The safety data sheet for a similar compound, 2-Bromobenzoyl chloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl3NO2/c14-9-4-2-1-3-8(9)11(19)7-5-10(18-6-7)12(20)13(15,16)17/h1-6,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLGWSBOWGUQGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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